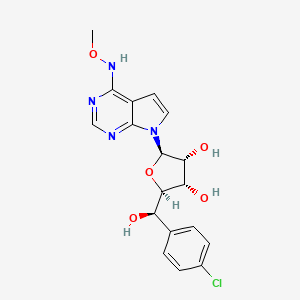
Prmt5-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-28 is a novel inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and DNA damage repair . Inhibitors like this compound are being explored for their potential therapeutic applications, particularly in oncology, due to their ability to modulate these critical cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-28 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes steps such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-28 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Prmt5-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and RNA splicing.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where PRMT5 is implicated.
Mechanism of Action
Prmt5-IN-28 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting gene expression, RNA splicing, and DNA damage repair pathways. The molecular targets of this compound include histones and other proteins involved in these critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
GSK3326595: Another PRMT5 inhibitor with similar therapeutic potential.
JNJ-64619178: Known for its efficacy in preclinical cancer models.
PRT543: Demonstrates significant anti-tumor activity in various cancer types.
Uniqueness of Prmt5-IN-28
This compound is unique due to its specific binding affinity and selectivity for PRMT5. It has shown promising results in preclinical studies, particularly in cancers with splicing mutations and DNA damage repair deficiencies. Its ability to synergize with other chemotherapeutic agents further enhances its therapeutic potential .
Properties
Molecular Formula |
C18H19ClN4O5 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[4-(methoxyamino)pyrrolo[2,3-d]pyrimidin-7-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H19ClN4O5/c1-27-22-16-11-6-7-23(17(11)21-8-20-16)18-14(26)13(25)15(28-18)12(24)9-2-4-10(19)5-3-9/h2-8,12-15,18,24-26H,1H3,(H,20,21,22)/t12-,13+,14-,15-,18-/m1/s1 |
InChI Key |
AMEIDIZPVPXFLE-KQVLKZGSSA-N |
Isomeric SMILES |
CONC1=C2C=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](C4=CC=C(C=C4)Cl)O)O)O |
Canonical SMILES |
CONC1=C2C=CN(C2=NC=N1)C3C(C(C(O3)C(C4=CC=C(C=C4)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















